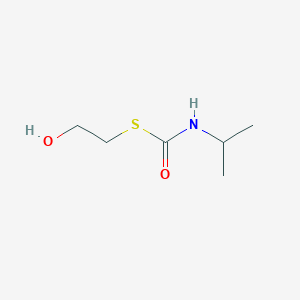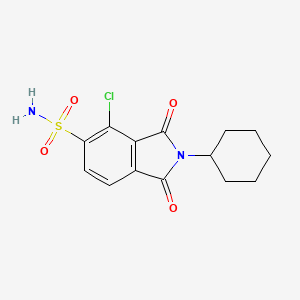
S-(2-Hydroxyethyl) propan-2-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Hydroxyethyl) isopropylcarbamothioate: is an organic compound with the molecular formula C₆H₁₃NO₂S It is a thioester derivative and is primarily used in research settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) isopropylcarbamothioate typically involves the reaction of isopropyl isocyanate with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester bond. The general reaction scheme is as follows:
Isopropyl isocyanate+2-Mercaptoethanol→S-(2-Hydroxyethyl) isopropylcarbamothioate
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would involve scaling up the reaction process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Hydroxyethyl) isopropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Carbamates or other substituted thioesters.
Applications De Recherche Scientifique
Chemistry: S-(2-Hydroxyethyl) isopropylcarbamothioate is used as a building block in organic synthesis. Its unique thioester functionality allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme mechanisms, particularly those involving thioester intermediates. It serves as a model compound for understanding biochemical pathways.
Medicine: Potential applications in medicine include the development of prodrugs. The thioester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In industrial settings, S-(2-Hydroxyethyl) isopropylcarbamothioate can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of S-(2-Hydroxyethyl) isopropylcarbamothioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in both synthetic and biological contexts.
Molecular Targets and Pathways: In biological systems, thioesters are intermediates in various metabolic pathways. S-(2-Hydroxyethyl) isopropylcarbamothioate can mimic these intermediates, allowing researchers to study enzyme-catalyzed reactions and metabolic processes.
Comparaison Avec Des Composés Similaires
- S-(2-Hydroxyethyl) thiocarbamate
- S-(2-Hydroxyethyl) carbamothioate
- S-(2-Hydroxyethyl) isopropylcarbamate
Uniqueness: S-(2-Hydroxyethyl) isopropylcarbamothioate is unique due to its specific combination of functional groups. The presence of both a hydroxyethyl and an isopropyl group attached to the carbamothioate moiety provides distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in research applications where precise chemical behavior is required.
Propriétés
Numéro CAS |
61578-94-7 |
|---|---|
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
S-(2-hydroxyethyl) N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)7-6(9)10-4-3-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
Clé InChI |
AHSNYUZOXRGCDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)








![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
